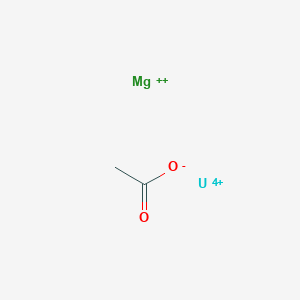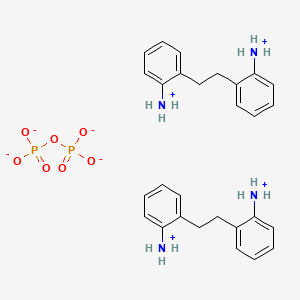
Magnesium uranium(4+) hexaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium uranium(4+) hexaacetate is a chemical compound with the molecular formula C12H18MgO12U. It is also known as magnesium uranyl acetate. This compound is notable for its unique combination of magnesium and uranium, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium uranium(4+) hexaacetate can be synthesized through the reaction of uranyl acetate with magnesium acetate in an aqueous solution. The reaction typically involves dissolving uranyl acetate and magnesium acetate in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium uranium(4+) hexaacetate undergoes various chemical reactions, including:
Oxidation: The uranium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the uranium’s oxidation state.
Substitution: The acetate groups can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like chloride or nitrate can replace acetate groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state uranium compounds, while reduction can yield lower oxidation state uranium species.
Aplicaciones Científicas De Investigación
Magnesium uranium(4+) hexaacetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving uranium chemistry.
Biology: The compound is employed in staining techniques for electron microscopy, providing contrast in biological samples.
Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium uranium(4+) hexaacetate involves its interaction with molecular targets and pathways. The uranium component can interact with biological molecules, potentially affecting cellular processes. The magnesium component plays a role in stabilizing the compound and facilitating its interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium uranyl acetate
- Uranyl magnesium acetate
- Uranium (VI) magnesium acetate oxide hydrate
Uniqueness
Magnesium uranium(4+) hexaacetate is unique due to its specific combination of magnesium and uranium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
20596-93-4 |
|---|---|
Fórmula molecular |
C2H3MgO2U+5 |
Peso molecular |
321.38 g/mol |
Nombre IUPAC |
magnesium;uranium(4+);acetate |
InChI |
InChI=1S/C2H4O2.Mg.U/c1-2(3)4;;/h1H3,(H,3,4);;/q;+2;+4/p-1 |
Clave InChI |
YWWHKQRRQGNLQI-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].[Mg+2].[U+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















